2-Aminoisophthalic acid
Overview
Description
2-Aminoisophthalic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by an amino group. This compound is known for its applications in various fields, including chemistry, biology, and materials science .
Synthetic Routes and Reaction Conditions:
Reaction with Aniline: One common method involves the reaction of terephthalic anhydride with aniline.
Reaction with Ammonia Water: Another method involves the reaction of terephthalic acid with ammonia water to form phthaloyl urea, which is then subjected to further reactions and acidolysis to produce this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using the above-mentioned reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to form various derivatives.
Reduction: The compound can also undergo reduction reactions, where the carboxyl groups can be reduced to form alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the amino group or the carboxyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-Aminoisophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-aminoisophthalic acid involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The carboxyl groups can also interact with metal ions and other molecules, affecting the compound’s overall behavior in different environments .
Comparison with Similar Compounds
5-Aminoisophthalic Acid: This compound has an amino group at the 5-position instead of the 2-position.
Isophthalic Acid: The parent compound without the amino group.
Terephthalic Acid: A similar compound with carboxyl groups at the 1 and 4 positions.
Uniqueness: 2-Aminoisophthalic acid is unique due to the presence of the amino group at the 2-position, which significantly influences its chemical reactivity and applications. This positional difference can lead to variations in the compound’s physical and chemical properties, making it distinct from its analogs .
Properties
IUPAC Name |
2-aminobenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOMKUVUXZRECL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303575 | |
Record name | 2-aminoisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39622-79-2 | |
Record name | 39622-79-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-aminoisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70303575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminoisophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism behind the observed delayed fluorescence in 2-aminoisophthalic acid diesters?
A2: Density Functional Theory (DFT) calculations provide insights into the delayed fluorescence mechanism. These calculations suggest a small energy gap between the first singlet excited state (S1) and the first triplet excited state (T1) in these molecules. [] This small energy gap facilitates reverse intersystem crossing, allowing for a population of molecules to transition from the T1 state back to the S1 state, resulting in delayed fluorescence emission. []
Q2: How does this compound interact with uranyl ions and what are the potential applications of the resulting compound?
A3: this compound (H2L) acts as an organic linker, coordinating with uranyl ions (UO2) to form a two-dimensional uranyl organic framework (UOF). [] In this framework, the carboxylate groups of the this compound molecules bridge adjacent uranyl centers, creating a layered structure. This UOF material exhibits promising photocatalytic activity, effectively degrading organic dyes like methylene blue (MB) and rhodamine B (RhB) under visible light irradiation. [] This property makes the UOF a potential candidate for applications in wastewater treatment and environmental remediation.
Q3: Can this compound be used for the development of metal ion sensors, and if so, how?
A4: Yes, this compound can be used as a building block for metal ion sensors. Researchers have successfully synthesized a 2-aminoterephthalic acid-betaxanthin (2-AIPA-BX) derivative by coupling this compound with betalamic acid. [] This compound demonstrates a high selectivity for copper ions (Cu2+) over other interfering metal ions. [] The interaction of 2-AIPA-BX with Cu2+ leads to detectable changes in its colorimetric and fluorometric properties, enabling its application in Cu2+ sensing. This sensing mechanism has been successfully incorporated into paper-based analytical devices, offering a simple, portable, and cost-effective method for detecting Cu2+ in various samples. []
Q4: What is the crystal structure of this compound?
A5: this compound crystallizes in the monoclinic crystal system, belonging to the space group C2/c (no. 15). [] The unit cell dimensions are a = 4.9752(11) Å, b = 14.167(3) Å, c = 10.999(2) Å, and β = 99.066(5)°. [] The unit cell contains four molecules (Z = 4) and has a volume (V) of 765.6(3) Å3. []
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